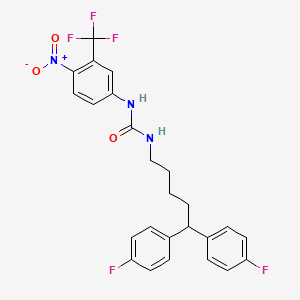

FGFR1 inhibitor-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H22F5N3O3 |

|---|---|

Molecular Weight |

507.5 g/mol |

IUPAC Name |

1-[5,5-bis(4-fluorophenyl)pentyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C25H22F5N3O3/c26-18-8-4-16(5-9-18)21(17-6-10-19(27)11-7-17)3-1-2-14-31-24(34)32-20-12-13-23(33(35)36)22(15-20)25(28,29)30/h4-13,15,21H,1-3,14H2,(H2,31,32,34) |

InChI Key |

PYHZCSUPIZNJGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CCCCNC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C3=CC=C(C=C3)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FGFR1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, a critical class of targeted therapies in oncology. This document details the intricate signaling pathways governed by FGFR1, the molecular interactions of various inhibitor classes, and the experimental methodologies used to characterize their activity.

The FGFR1 Signaling Pathway: A Central Regulator of Cellular Processes

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in numerous cellular functions, including proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR1 signaling cascade through gene amplification, activating mutations, or chromosomal translocations is a key driver in a variety of human cancers, making it a prime target for therapeutic intervention.

The activation of FGFR1 is initiated by the binding of its cognate ligands, the Fibroblast Growth Factors (FGFs), in the presence of heparan sulfate proteoglycans. This binding event induces receptor dimerization, leading to the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2] This autophosphorylation activates the kinase and creates docking sites for various downstream signaling proteins, thereby initiating a cascade of intracellular signaling events.

The primary signaling pathways activated by FGFR1 include:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation. Upon FGFR1 activation, adaptor proteins such as FRS2 (Fibroblast growth factor Receptor Substrate 2) are recruited and phosphorylated. This leads to the recruitment of the GRB2-SOS complex, which in turn activates RAS. Activated RAS triggers a phosphorylation cascade involving RAF, MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus to regulate gene expression.

-

The PI3K-AKT-mTOR Pathway: This pathway is central to cell survival, growth, and metabolism. The recruitment of GRB2 and GAB1 to the activated FGFR1 complex can lead to the activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates AKT (also known as Protein Kinase B). Activated AKT has a wide range of downstream targets, including mTOR, that promote cell survival and proliferation.

-

The Phospholipase Cγ (PLCγ) Pathway: Activation of PLCγ by FGFR1 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), both of which are involved in a variety of cellular responses.

Below is a diagram illustrating the FGFR1 signaling pathway.

Caption: The FGFR1 signaling pathway, illustrating ligand binding, receptor dimerization, and activation of downstream cascades.

Mechanism of Action of FGFR1 Inhibitors

FGFR1 inhibitors are a diverse group of molecules designed to block the aberrant signaling from this receptor. They can be broadly categorized into three main classes based on their mechanism of action.

Small Molecule Tyrosine Kinase Inhibitors (TKIs)

The majority of clinically developed FGFR1 inhibitors are small molecules that target the intracellular kinase domain of the receptor. These inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the FGFR1 kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.

There are two main types of small molecule TKIs:

-

Non-covalent (Reversible) Inhibitors: These inhibitors form non-covalent bonds with the ATP-binding site and their binding is reversible.

-

Covalent (Irreversible) Inhibitors: These inhibitors form a covalent bond with a specific amino acid residue within or near the ATP-binding pocket, leading to permanent inactivation of the kinase.

The inhibition of ATP binding blocks the autophosphorylation of the FGFR1 receptor, thereby abrogating the entire downstream signaling cascade.

Caption: Mechanism of action of small molecule FGFR1 inhibitors, which block the ATP-binding site of the kinase domain.

Monoclonal Antibodies

Monoclonal antibodies targeting FGFR1 typically bind to the extracellular domain of the receptor. By doing so, they can inhibit signaling through several mechanisms:

-

Preventing Ligand Binding: The antibody can sterically hinder the binding of FGF ligands to the receptor, thus preventing its activation.

-

Inhibiting Dimerization: The antibody may bind in a way that prevents two FGFR1 monomers from coming together to form an active dimer.

-

Receptor Downregulation: Binding of the antibody can induce internalization and degradation of the receptor, reducing the number of available receptors on the cell surface.

Ligand Traps

Ligand traps are engineered proteins that consist of the extracellular domain of an FGF receptor fused to the Fc portion of an antibody. These molecules act as decoys by binding to and sequestering FGF ligands in the extracellular space, thereby preventing them from binding to and activating their natural receptors on the cell surface.

Quantitative Data on FGFR1 Inhibitors

The potency of FGFR1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the FGFR1 kinase by 50%. The following table summarizes the IC50 values for several prominent FGFR1 inhibitors against the FGFR family of kinases.

| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference(s) |

| Infigratinib (BGJ398) | 0.9 - 1.1 | 1.0 - 1.4 | 1.0 - 2.0 | 60 - 61 | [3][4][5][6][7] |

| Pemigatinib (INCB054828) | 0.4 | 0.5 | 1.2 | 30 | [8][9][10] |

| Erdafitinib (JNJ-42756493) | 1.2 | 2.5 | 3.0 | 5.7 | [11][12][13] |

| AZD4547 | 0.2 - 12 | 2.0 - 2.5 | 1.8 - 40 | 165 | [14][15][16] |

| PD173074 | ~25 | - | 5 | - |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The characterization of FGFR1 inhibitors relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant FGFR1 kinase.

Materials:

-

Recombinant human FGFR1 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test inhibitor compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup: In a 384-well plate, add the following components in order:

-

Kinase buffer

-

Test inhibitor or vehicle (DMSO)

-

Recombinant FGFR1 kinase

-

Mix and incubate for 10-15 minutes at room temperature.

-

-

Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for FGFR1.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: A typical experimental workflow for an in vitro FGFR1 kinase inhibition assay.

Western Blot Analysis of FGFR1 Phosphorylation

This method is used to assess the effect of an inhibitor on the phosphorylation status of FGFR1 and its downstream signaling proteins in a cellular context.

Materials:

-

Cancer cell line with known FGFR1 activity (e.g., amplified or mutated)

-

Cell culture medium and supplements

-

Test inhibitor compounds

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-FGFR1, anti-total-FGFR1, anti-phospho-ERK, anti-total-ERK, etc.)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the FGFR1 inhibitor or vehicle for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR1) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 7.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest (e.g., anti-total-FGFR1).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.

Materials:

-

Cancer cell line

-

Cell culture medium

-

Test inhibitor compounds

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the FGFR1 inhibitor or vehicle and incubate for a desired period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells. Determine the IC50 value for cell viability.

This guide provides a foundational understanding of the mechanism of action of FGFR1 inhibitors. For further detailed information and specific experimental conditions, it is recommended to consult the primary literature and manufacturer's protocols for the reagents and equipment used.

References

- 1. medchem.org.ua [medchem.org.ua]

- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genetex.com [genetex.com]

- 4. genscript.com [genscript.com]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. www2.nau.edu [www2.nau.edu]

- 7. broadpharm.com [broadpharm.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. promega.com [promega.com]

- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 11. academic.oup.com [academic.oup.com]

- 12. 2.3. Western Blot Analysis for Related Proteins [bio-protocol.org]

- 13. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel FGFR1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. Given the significant role of aberrant FGFR1 signaling in various cancers, including breast, lung, and bladder cancer, the development of potent and selective inhibitors is a critical area of oncology research.[1][2][3][4] This document details the core aspects of this process, from understanding the underlying signaling pathways to the practicalities of experimental evaluation.

The FGFR1 Signaling Pathway in Oncology

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, undergoes dimerization and autophosphorylation.[3][5] This activation triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, differentiation, and angiogenesis.[1][3][5] In cancer, genetic alterations such as gene amplification, mutations, and translocations can lead to constitutive activation of FGFR1 signaling, driving tumor growth and progression.[1][3][4]

The primary signaling cascades initiated by FGFR1 activation include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation and differentiation.[5][6]

-

PI3K-AKT-mTOR Pathway: This cascade is central to promoting cell survival and inhibiting apoptosis.[3][5]

-

PLCγ-PKC Pathway: Activation of this pathway influences cell motility and invasion.[3][5]

-

JAK-STAT Pathway: This pathway is involved in mediating inflammatory responses and cell proliferation.[3][5]

Understanding these pathways is fundamental to designing effective inhibitors and developing assays to measure their biological activity.

Caption: The FGFR1 signaling pathway and its major downstream cascades.

Classes of Novel FGFR1 Inhibitors and Their Synthesis

The development of FGFR1 inhibitors has led to a variety of chemical scaffolds, each with distinct properties and synthetic routes.

Urea-Based Inhibitors

Urea-based compounds have been identified as a promising class of FGFR1 inhibitors, with some demonstrating the ability to cross the blood-brain barrier, a crucial feature for treating brain metastases.[7][8] The synthesis of these inhibitors often involves a fragment-based approach, modifying the "head," "linker," and "tail" moieties of a hit compound to optimize activity.[7]

A general synthetic scheme for urea-based inhibitors involves the reaction of an isocyanate with an amine. The diverse functionalities on the aromatic rings of both the isocyanate and amine precursors allow for extensive structure-activity relationship (SAR) studies.

Pyrimidine-Based Inhibitors

Pyrimidine derivatives represent another significant class of FGFR inhibitors.[9][10][11] The pyrimidine core can act as a bioisostere for the purine ring of ATP, enabling it to bind to the ATP-binding pocket of the FGFR1 kinase domain.[11] Synthesis of these compounds often utilizes multicomponent reactions, such as the Biginelli reaction, to construct the core heterocyclic structure.[10] Further modifications at various positions of the pyrimidine ring are then performed to enhance potency and selectivity.[9]

Irreversible Covalent Inhibitors

To achieve prolonged target inhibition and potentially overcome drug resistance, irreversible covalent inhibitors have been developed.[12][13][14][15] These molecules typically contain a reactive "warhead," such as an acrylamide group, that forms a covalent bond with a specific cysteine residue within or near the ATP-binding site of FGFR1.[12][13][15] The synthesis of these inhibitors requires careful planning to incorporate the reactive moiety while maintaining the overall structure required for initial non-covalent binding.

Quantitative Data on Novel FGFR1 Inhibitors

The efficacy of newly synthesized FGFR1 inhibitors is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of different compounds.

| Compound Class | Inhibitor Example | Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |

| Pan-FGFR | Erdafitinib | FGFR1 | 1.2 | - | - | [12] |

| FGFR2 | 2.5 | - | - | [12] | ||

| FGFR3 | 4.6 | - | - | [12] | ||

| FGFR4 | 4.0 | - | - | [12] | ||

| Pan-FGFR | Pemigatinib | FGFR1 | 0.4 | - | - | [16] |

| FGFR2 | 0.5 | - | - | [16] | ||

| FGFR3 | 1.2 | - | - | [16] | ||

| FGFR4 | 30 | - | - | [16] | ||

| Pan-FGFR | Infigratinib (BGJ398) | FGFR1 | 0.9 | - | - | [16] |

| FGFR2 | 1.4 | - | - | [16] | ||

| FGFR3 | 1.0 | - | - | [16] | ||

| Pan-FGFR | Futibatinib (TAS-120) | FGFR1 | 1.8 | - | - | [16] |

| FGFR2 | 1.4 | - | - | [16] | ||

| FGFR3 | 1.6 | - | - | [16] | ||

| FGFR4 | 3.7 | - | - | [16] | ||

| FGFR1 Selective | PD173074 | FGFR1 | ~25 | - | - | [16] |

| Allosteric | SSR128129E | FGFR1 | 1900 | - | - | [16] |

| Irreversible | FIIN-2 | FGFR1 | 3.09 | - | - | [16] |

| FGFR2 | 4.3 | - | - | [16] | ||

| FGFR3 | 27 | - | - | [16] | ||

| FGFR4 | 45.3 | - | - | [16] | ||

| Irreversible | PRN1371 | FGFR1 | 0.6 | - | - | [16] |

| FGFR2 | 1.3 | - | - | [16] | ||

| FGFR3 | 4.1 | - | - | [16] | ||

| FGFR4 | 19.3 | - | - | [16] | ||

| Indazole-based | Compound 9u | FGFR1 | 3.3 | - | 468.2 | [17] |

| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine | Compound 7n | FGFR1/2 | 8/4 | - | - | [18] |

| FGFR4 | 3.8 | - | - | [18] | ||

| Virtual Screen Hit | Compound 6 | FGFR1 | 0.24 | TNBC cells | - | [19] |

| FGFR1 V561M | 1.24 | [19] |

Experimental Protocols

A standardized workflow is essential for the systematic evaluation of novel FGFR1 inhibitors. This typically involves a tiered approach, starting with biochemical assays and progressing to cell-based and in vivo models.

Caption: A typical experimental workflow for the evaluation of novel FGFR1 inhibitors.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of FGFR1.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay:

-

Reagents: Recombinant human FGFR1 kinase, biotinylated peptide substrate, ATP, and HTRF detection reagents (e.g., europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665).[20]

-

Procedure: a. In a 384-well plate, add the test compound at various concentrations. b. Add the FGFR1 kinase and the biotinylated substrate peptide. c. Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 30-60 minutes). d. Stop the reaction and add the HTRF detection reagents. e. Incubate to allow for antibody binding to the phosphorylated substrate. f. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.

-

Data Analysis: The ratio of the two emission signals is proportional to the amount of phosphorylated substrate. IC50 values are calculated from the dose-response curves.

Cell-Based Assays

Cell-based assays are crucial for determining the effect of an inhibitor in a more biologically relevant context.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®):

-

Cell Lines: Utilize cancer cell lines with known FGFR1 amplification or dependency (e.g., NCI-H1581, DMS114 for lung cancer; SNU-16 for gastric cancer).[21][22]

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). c. Add the proliferation reagent (e.g., MTT or CellTiter-Glo®). d. Incubate as per the manufacturer's instructions. e. Measure the absorbance or luminescence, which correlates with the number of viable cells.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle control and determine the IC50 value.

Western Blotting for Pathway Modulation:

-

Cell Culture and Treatment: Culture FGFR1-dependent cells and treat with the inhibitor for a defined period. A positive control, such as FGF2, can be used to stimulate the pathway.[22][23]

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with primary antibodies against phosphorylated FGFR1 (p-FGFR1), total FGFR1, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin). c. Wash and incubate with HRP-conjugated secondary antibodies. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[24]

-

Analysis: Densitometry is used to quantify the changes in protein phosphorylation levels upon inhibitor treatment.

In Vivo Models

In vivo studies are essential for evaluating the efficacy, pharmacokinetics, and toxicity of lead compounds.

Xenograft Tumor Models:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

-

Tumor Implantation: Subcutaneously inject FGFR1-amplified cancer cells into the flank of the mice.[21][23]

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the inhibitor via a clinically relevant route (e.g., oral gavage) at various doses and schedules.[21][23]

-

Efficacy Assessment: a. Measure tumor volume regularly using calipers. b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pathway markers).[23]

-

Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.

Conclusion

The discovery and synthesis of novel FGFR1 inhibitors is a dynamic and promising field in cancer drug development. A multi-pronged approach that combines rational drug design, efficient synthesis, and a systematic cascade of in vitro and in vivo evaluations is critical for identifying clinically viable candidates. The methodologies and data presented in this guide provide a framework for researchers and scientists to navigate the complexities of this process and contribute to the development of next-generation targeted therapies for FGFR1-driven cancers.

References

- 1. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 3. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]

- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 12. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery and characterization of novel FGFR1 inhibitors in triple-negative breast cancer via hybrid virtual screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, covering their chemical structures, physicochemical properties, and the methodologies used for their characterization. It is intended to serve as a technical resource for professionals engaged in oncology and drug discovery.

Introduction: FGFR1 as a Therapeutic Target

Fibroblast Growth Factor Receptor 1 (FGFR1) is a member of the receptor tyrosine kinase (RTK) family, which also includes FGFR2, FGFR3, and FGFR4.[1][2] These receptors are key regulators of essential cellular processes, including proliferation, differentiation, migration, and survival.[3][4] The binding of a fibroblast growth factor (FGF) ligand to FGFR1 induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[5][6] This activation triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK-ERK and PI3K-AKT pathways.[3][5][7]

Genetic aberrations such as gene amplification, point mutations, or chromosomal translocations involving FGFR1 can lead to constitutive activation of its signaling pathways.[3] These alterations are implicated in the pathogenesis of various malignancies, including lung, breast, and bladder cancers, making FGFR1 an attractive target for therapeutic intervention.[2][3] FGFR1 inhibitors are designed to block this aberrant signaling, thereby impeding tumor growth and survival.[2]

The FGFR1 Signaling Pathway

Upon ligand binding (e.g., FGF1, FGF2), FGFR1 dimerizes, leading to the activation of its intrinsic tyrosine kinase activity. This results in the phosphorylation of key tyrosine residues, which act as docking sites for adaptor proteins like FRS2 (FGFR Substrate 2).[5][8] Phosphorylated FRS2 recruits the GRB2-SOS complex, which in turn activates the RAS-RAF-MEK-ERK (MAPK) pathway, a critical driver of cell proliferation. Concurrently, the activation of the PI3K-AKT pathway promotes cell survival, while the PLCγ pathway activation influences cell migration and other processes.[3][9]

Caption: The FGFR1 signaling cascade, initiating from ligand binding at the cell membrane to downstream pathway activation.

Chemical Structures and Properties of FGFR1 Inhibitors

FGFR1 inhibitors can be broadly classified based on their selectivity and mechanism of action. First-generation inhibitors were often non-selective, targeting multiple tyrosine kinases like VEGFR and PDGFR.[5][10] Subsequent development has led to more selective and potent pan-FGFR inhibitors as well as irreversible covalent inhibitors.

Key FGFR Inhibitors: Potency and Selectivity

The following table summarizes the in vitro potency (IC50) of several notable FGFR inhibitors against the four FGFR family members, highlighting their selectivity profile. Lower IC50 values indicate higher potency.

| Inhibitor | Type | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Chemical Structure |

| Pemigatinib | Pan-FGFR, Selective | 0.4[11][12] | 0.5[11][12] | 1.0[11] | 30[11][12] |

|

| Infigratinib (BGJ398) | Pan-FGFR, Selective | 0.9[11][12] | 1.4[11][12] | 1.0[11] | 60[11] |

|

| Erdafitinib | Pan-FGFR, Selective | 1.2[11] | 2.5[11] | 3.0[11] | 5.7[11] |

|

| Ponatinib | Multi-kinase | 2.2[12] | 1.5 (VEGFR2)[12] | - | - |

|

| AZD4547 | Pan-FGFR, Selective | 0.2[12] | 2.5[12] | 1.8[12] | Weaker activity[12] |

|

| Futibatinib (TAS-120) | Pan-FGFR, Irreversible | 1.8[12] | 1.4[12] | 1.6[12] | 3.7[12] |

|

| FIIN-2 | Pan-FGFR, Irreversible | 3.09[12] | 4.3[12] | 27[12] | 45.3[12] |

|

Pharmacokinetic Properties

Pharmacokinetic (PK) parameters determine the absorption, distribution, metabolism, and excretion of a drug. The table below presents available PK data for selected FGFR inhibitors.

| Inhibitor | Dosing Regimen | Tmax (hours) | Key Observations |

| Erdafitinib | Multiple daily dosing | 2 - 6[13] | Plasma concentrations show a dose-dependent increase.[13] |

| Debio 1347 | Once daily (oral) | Not specified | PK properties support a once-daily oral dosing regimen.[14] |

Experimental Protocols for Inhibitor Characterization

Evaluating the efficacy and mechanism of an FGFR1 inhibitor requires a suite of biochemical and cell-based assays. Below are detailed protocols for two fundamental experiments.

In Vitro Kinase Activity Assay (HTRF-based)

This protocol describes a method to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant FGFR1 kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) format. This method is adapted from commercially available kits and common laboratory practices.[15][16]

Objective: To determine the IC50 value of a test compound against FGFR1 kinase.

Materials & Reagents:

-

Recombinant human FGFR1 kinase (e.g., GST-tagged)

-

Biotinylated peptide substrate (e.g., Biotin-Pyk2 Tyr402)[15]

-

ATP (Adenosine triphosphate)

-

Test inhibitor compound (serial dilutions in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-conjugated acceptor fluorophore (e.g., SA-XL665)

-

Stop solution (e.g., EDTA in detection buffer)

-

384-well low-volume white microplates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup:

-

Add 2.5 µL of 2X test compound dilution (in kinase buffer) to the wells of the 384-well plate. For control wells (0% and 100% inhibition), add 2.5 µL of kinase buffer with equivalent DMSO concentration.

-

Add 2.5 µL of 2X enzyme solution (recombinant FGFR1 in kinase buffer) to all wells except the 0% inhibition control.

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate Kinase Reaction:

-

Prepare a 2X substrate/ATP mix in kinase buffer. The final concentrations should be at the Km for ATP and an appropriate concentration for the peptide substrate (e.g., 1.5 µM).[15]

-

Add 5 µL of the substrate/ATP mix to all wells to start the reaction. The final reaction volume is 10 µL.

-

Incubate the plate for 30-60 minutes at room temperature.

-

-

Stop Reaction and Detection:

-

Add 10 µL of the stop/detection mix (containing EDTA, Eu-labeled antibody, and SA-acceptor) to each well.

-

Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

-

Data Analysis:

-

Normalize the data using the 0% and 100% inhibition controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for an in vitro FGFR1 kinase inhibition assay.

Cellular Proliferation Assay

This protocol outlines a method to assess an inhibitor's ability to suppress the growth of cancer cells that are dependent on FGFR1 signaling.

Objective: To determine the EC50 value of a test compound in an FGFR1-dependent cancer cell line.

Materials & Reagents:

-

FGFR1-amplified or -mutated cancer cell line (e.g., NCI-H1703, KMS-11).[16][17]

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Test inhibitor compound (serial dilutions).

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or crystal violet).

-

Sterile 96-well clear-bottom cell culture plates.

-

Luminometer, fluorometer, or absorbance plate reader.

Procedure:

-

Cell Seeding:

-

Harvest cells and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.

-

Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare 2X serial dilutions of the test compound in culture medium.

-

Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

-

Incubation:

-

Incubate the plate for 72 hours (or an appropriate duration for the cell line) at 37°C, 5% CO2.

-

-

Viability Measurement (using CellTiter-Glo® as an example):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the percent viability versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).

-

Drug Discovery and Development Logic

The development of a novel FGFR1 inhibitor follows a structured, multi-stage process, from initial discovery to clinical evaluation. This logical workflow ensures that only the most promising candidates with favorable efficacy and safety profiles advance.

Caption: Logical workflow for the development of an FGFR1 targeted therapy.

References

- 1. Reactome | Signaling by FGFR1 [reactome.org]

- 2. What are FGFR1 antagonists and how do they work? [synapse.patsnap.com]

- 3. medchem.org.ua [medchem.org.ua]

- 4. biorxiv.org [biorxiv.org]

- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Safety, pharmacokinetic, and pharmacodynamics of erdafitinib, a pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor, in patients with advanced or refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. researchgate.net [researchgate.net]

FGFR1 Gene Amplification as a Therapeutic Target: A Technical Guide

Executive Summary

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in normal cellular processes, including proliferation, differentiation, and migration.[1] Aberrant activation of FGFR1 signaling, frequently driven by gene amplification, is a key oncogenic driver in a variety of solid tumors. This amplification leads to protein overexpression and constitutive downstream signaling, promoting uncontrolled cell growth, survival, and angiogenesis.[1][2] Consequently, FGFR1 has emerged as a critical therapeutic target, with several targeted inhibitors demonstrating clinical efficacy in patient populations selected by companion diagnostics. This guide provides an in-depth overview of the FGFR1 signaling pathway, the prevalence of FGFR1 amplification across different cancers, validated methods for its detection, and a summary of current therapeutic strategies.

The FGFR1 Signaling Pathway

Upon binding with its fibroblast growth factor (FGF) ligands, FGFR1 undergoes dimerization and autophosphorylation.[3] This event initiates a cascade of intracellular signaling through several major downstream pathways critical for cell function and, when dysregulated, for oncogenesis.[3][4]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Activation of this pathway is a primary consequence of FGFR1 signaling and is crucial for regulating cell proliferation and differentiation.[3][5]

-

PI3K/AKT/mTOR Pathway: This pathway is vital for promoting cell survival and inhibiting apoptosis.[1][4]

-

PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), influencing cellular processes like metastasis.[3][4]

-

JAK/STAT Pathway: This pathway can be activated by FGFR1 to promote tumor invasion and metastasis.[4]

Aberrant activation due to FGFR1 gene amplification results in the constitutive, ligand-independent firing of these pathways, driving tumor growth and survival.[1]

Prevalence and Clinical Significance of FGFR1 Amplification

FGFR1 amplification is the most common FGFR alteration and is observed across a range of solid tumors, with particularly high frequencies in squamous cell carcinomas.[6] This alteration is often associated with a poor prognosis.[7][8] The prevalence varies significantly by cancer type, highlighting the need for specific biomarker testing.

| Cancer Type | Prevalence of FGFR1 Amplification (%) | Key References |

| Squamous Cell Lung Cancer (Sq-NSCLC) | 4.6 - 22% | [6][9] |

| Breast Cancer | 5 - 15% | [6][10][11] |

| Head and Neck Squamous Cell Carcinoma | 3 - 17% | [7][12] |

| Ovarian Cancer | 5 - 9% | [6][8] |

| Esophageal Squamous Cell Carcinoma | ~28% | [7] |

| Urothelial Carcinoma | ~9% | [8] |

| Small-Cell Lung Cancer (SCLC) | ~6% | [9] |

| Gastroesophageal Cancer | ~3% | [13] |

| Colorectal Cancer | ~2% | [6] |

Diagnostic Methodologies for Detecting FGFR1 Amplification

Accurate detection of FGFR1 gene amplification is essential for identifying patients who may benefit from targeted therapies. Several laboratory methods are employed, with Fluorescence In Situ Hybridization (FISH) being the historical gold standard. Next-Generation Sequencing (NGS) is increasingly used for its ability to assess multiple genomic alterations simultaneously.

Experimental Protocol: Fluorescence In Situ Hybridization (FISH)

FISH is a cytogenetic technique used to detect the presence or absence of specific DNA sequences on chromosomes. For FGFR1 amplification, a dual-color probe set is typically used.

-

Objective: To quantify the copy number of the FGFR1 gene relative to a control centromeric probe on the same chromosome (CEP8).

-

Probe Design:

-

Methodology:

-

Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) are deparaffinized and rehydrated.[16][17]

-

Pretreatment: Slides undergo antigen retrieval with heat and protease digestion to expose the nuclear DNA.[7]

-

Denaturation: The probe mixture and the target DNA on the slide are denatured at a high temperature (e.g., 72°C) to create single-stranded DNA.

-

Hybridization: The fluorescent probes are applied to the tissue, and the slide is incubated overnight in a humidified chamber (e.g., at 37°C) to allow the probes to anneal to their complementary DNA targets.[7]

-

Post-Hybridization Washes: Slides are washed to remove unbound probes and reduce non-specific background signals.[18]

-

Counterstaining & Visualization: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole), and the slides are analyzed under a fluorescence microscope.[7]

-

-

Scoring and Interpretation:

-

At least 40-100 non-overlapping tumor cell nuclei are scored.[17][19]

-

The number of FGFR1 signals (red) and CEP8 signals (green) are counted for each nucleus.

-

The FGFR1/CEP8 ratio is calculated.

-

Amplification is defined as an FGFR1/CEP8 ratio ≥ 2.0 .[12][19] Some studies use additional criteria, such as an average FGFR1 gene copy number of ≥6 in cases of polysomy.[19]

-

Experimental Protocol: Next-Generation Sequencing (NGS)

NGS panels provide a comprehensive approach by simultaneously assessing multiple types of genomic alterations (mutations, fusions, and copy number variations) in hundreds of genes.

-

Objective: To determine the copy number of the FGFR1 gene from sequencing read depth data.

-

Methodology:

-

DNA Extraction: DNA is extracted from FFPE tumor tissue.[20]

-

Library Preparation: The DNA is fragmented, and adapters are ligated to the ends.

-

Hybrid Capture: The DNA library is enriched for target regions (including the FGFR1 gene) using a panel of biotinylated probes.[13][20]

-

Sequencing: The captured library is sequenced on a platform like the Illumina NovaSeq 6000.[20]

-

Bioinformatic Analysis:

-

Sequencing reads are aligned to a human reference genome.

-

The read depth (coverage) across each target region is calculated.

-

A bioinformatic pipeline compares the normalized read depth of the FGFR1 gene in the tumor sample to a baseline established from a pool of diploid (normal) samples.[21]

-

An increased ratio of read depth indicates a copy number gain or amplification.[22]

-

-

-

Interpretation: The output typically provides a specific copy number value or a qualitative assessment (e.g., "amplification detected"). The threshold for calling an amplification is pipeline-dependent but is calibrated against orthogonal methods like FISH.

Experimental Protocol: Immunohistochemistry (IHC)

IHC detects the overexpression of the FGFR1 protein in tumor tissue, which is often a consequence of gene amplification. While not a direct measure of amplification, it can be used as a screening tool.

-

Objective: To semi-quantitatively assess the level of FGFR1 protein expression.

-

Methodology:

-

Sample Preparation: FFPE tissue sections (4 µm) are deparaffinized and rehydrated.[16]

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[16][23]

-

Blocking: Endogenous peroxidases and non-specific protein binding sites are blocked.[16]

-

Primary Antibody Incubation: Slides are incubated (e.g., overnight at 4°C) with a primary antibody specific to FGFR1 (e.g., Cell Signaling Technology D8E4).[16]

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen (e.g., DAB) that produces a colored precipitate at the antigen site.[16]

-

Counterstaining: Nuclei are lightly stained with hematoxylin for morphological context.[16]

-

-

Scoring and Interpretation:

-

A pathologist assesses both the percentage of positive tumor cells and the staining intensity (0=none, 1+=weak, 2+=moderate, 3+=strong).[16]

-

An H-score is often calculated using the formula: H-score = [1 × (% cells 1+)] + [2 × (% cells 2+)] + [3 × (% cells 3+)], resulting in a score from 0 to 300.[16]

-

A positive correlation between a high H-score and FGFR1 amplification by FISH has been demonstrated.[19]

-

Therapeutic Strategies Targeting FGFR1 Amplification

The dependence of certain tumors on FGFR1 signaling makes them susceptible to targeted inhibition. Several small molecule tyrosine kinase inhibitors (TKIs) have been developed, ranging from multi-kinase inhibitors to highly selective pan-FGFR inhibitors.

Overview of Selected FGFR Inhibitors

The clinical development of FGFR inhibitors has led to FDA approvals for certain indications, primarily in urothelial carcinoma and cholangiocarcinoma with FGFR2/3 alterations.[24] Trials in FGFR1-amplified tumors have shown more modest response rates, suggesting that patient selection and the level of amplification may be critical for efficacy.[6][10]

| Inhibitor | Target(s) | Developmental Stage / Approval | Selected Clinical Data in FGFR-Altered Tumors | References |

| Erdafitinib | Pan-FGFR (FGFR1-4) | FDA-approved for urothelial carcinoma with FGFR2/3 alterations. | Phase II (BLC2001): ORR of 40% in patients with FGFR alterations. | [24][25] |

| Pemigatinib | FGFR1-3 | FDA-approved for cholangiocarcinoma with FGFR2 fusions/rearrangements. | Phase II (FIGHT-202): ORR of 35.5% in FGFR2 fusion/rearrangement-positive cholangiocarcinoma. | [24][26] |

| Infigratinib | FGFR1-3 | FDA-approved for cholangiocarcinoma with FGFR2 fusions/rearrangements. | Phase II: ORR of 22% in FGFR2 fusion-positive cholangiocarcinoma. | [26][27] |

| Futibatinib | Pan-FGFR (FGFR1-4), Irreversible | FDA-approved for cholangiocarcinoma with FGFR2 fusions/rearrangements. | Phase II (FOENIX-CCA2): ORR of 42% in FGFR2 fusion/rearrangement-positive cholangiocarcinoma. | [24][27] |

| Dovitinib | Multi-kinase (inc. FGFR1/3) | Investigational | Phase II (FGFR1-amplified Sq-NSCLC): ORR of 11.5%, median PFS of 2.9 months. | [6][25] |

| AZD4547 | FGFR1-3 | Investigational | Phase I (FGFR1-amplified Sq-NSCLC): ORR of 8%. | [25] |

| Rogaratinib | Pan-FGFR (FGFR1-4) | Investigational | Active in patients selected by high FGFR mRNA expression. | [28] |

Conclusion and Future Directions

FGFR1 gene amplification is a clinically relevant, targetable oncogenic driver in a subset of solid tumors. The development of specific FGFR inhibitors has provided a new therapeutic avenue for patients identified through robust molecular diagnostics. However, clinical responses in FGFR1-amplified cancers have been variable, underscoring challenges such as intra-tumor heterogeneity and potential resistance mechanisms.[6][19]

Future research should focus on:

-

Refining patient selection criteria, potentially incorporating co-occurring genomic alterations and the level of FGFR1 amplification.

-

Investigating mechanisms of primary and acquired resistance to FGFR inhibitors.

-

Exploring rational combination therapies to enhance efficacy and overcome resistance, such as combining FGFR inhibitors with immunotherapy or inhibitors of downstream pathways.

The continued integration of comprehensive genomic profiling and the development of next-generation FGFR inhibitors will be paramount to fully realizing the therapeutic potential of targeting this critical oncogene.

References

- 1. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 3. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. Frontiers | Fibroblast Growth Factor Receptor 1-4 Genetic Aberrations as Clinically Relevant Biomarkers in Squamous Cell Lung Cancer [frontiersin.org]

- 7. Fibroblast Growth Factor Receptor 1 Gene Amplification in Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Impact of fibroblast growth factor receptor 1 (FGFR1) amplification on the prognosis of breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mutation profiling of FGFR genes in solid tumors using comprehensive NGS panel. - ASCO [asco.org]

- 14. FGFR1 (8p11) Red + Copy Control 8 Green FISH Probe - Biocare Medical [biocare.net]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Immunohistochemistry (IHC). [bio-protocol.org]

- 17. Test Details - FGFR1 FISH [knightdxlabs.ohsu.edu]

- 18. celnovte.com [celnovte.com]

- 19. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comprehensive identification of FGFR1-4 alterations in 5 557 Chinese patients with solid tumors by next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detecting copy number variation in next generation sequencing data from diagnostic gene panels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. histopat.es [histopat.es]

- 23. FGFR1 antibody (60325-1-Ig) | Proteintech [ptglab.com]

- 24. mdpi.com [mdpi.com]

- 25. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ajmc.com [ajmc.com]

- 27. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. aacrjournals.org [aacrjournals.org]

Methodological & Application

Probing FGFR1 Inhibition: A Guide to In Vitro Assays

For Immediate Release

This application note provides detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. Designed for researchers, scientists, and drug development professionals, this document outlines biochemical and cell-based methods to determine inhibitor potency, cellular effects, and impact on downstream signaling pathways.

Introduction to FGFR1 Signaling

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Upon binding to its fibroblast growth factor (FGF) ligand, FGFR1 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1] This activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for normal cellular function and are often dysregulated in cancer.[2][3][4][5] Consequently, FGFR1 has emerged as a significant therapeutic target in oncology.

Below is a diagram illustrating the FGFR1 signaling pathway.

Key In Vitro Assays for FGFR1 Inhibitor Evaluation

A comprehensive in vitro evaluation of an FGFR1 inhibitor typically involves a multi-faceted approach, including biochemical assays to determine direct enzyme inhibition and cell-based assays to assess the compound's effects in a biological context.

Biochemical Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant FGFR1. A common method is the Z'-LYTE™ Kinase Assay.[6]

Experimental Protocol:

-

Reagents and Materials:

-

Procedure:

-

Prepare serial dilutions of the FGFR1 inhibitor.

-

In a microplate, add the recombinant FGFR1 kinase, the peptide substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP. A typical ATP concentration is 40 µM.[6]

-

Incubate the reaction mixture for a specified time (e.g., 60 minutes) at room temperature.[6]

-

Stop the reaction.

-

Add the detection reagent to quantify the amount of phosphorylated substrate.

-

Measure the signal using a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Workflow for Biochemical Kinase Assay:

Data Presentation:

| Inhibitor | Target | IC50 (nM) |

| AZD4547 | FGFR1 | 0.2[8] |

| Pemigatinib | FGFR1 | 0.4[8] |

| Infigratinib (BGJ398) | FGFR1 | 0.9[8] |

| Futibatinib (TAS-120) | FGFR1 | 1.8[8] |

| Ponatinib | FGFR1 | 2.2[8] |

| LY2874455 | FGFR1 | 2.8[9] |

| FIIN-1 | FGFR1 | 9.2[6] |

| PD173074 | FGFR1 | ~25[8] |

| SU5402 | FGFR1 | 30[8] |

Cell-Based FGFR1 Phosphorylation Assay

This assay measures the inhibitor's ability to block FGFR1 autophosphorylation in a cellular context.

Experimental Protocol:

-

Cell Culture:

-

Use a cell line that overexpresses FGFR1 (e.g., HEK293T cells transfected with an FGFR1 expression vector) or an FGFR1-dependent cancer cell line.[10]

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Starve the cells in serum-free medium for 24 hours to reduce basal receptor phosphorylation.[11]

-

Pre-treat the cells with various concentrations of the FGFR1 inhibitor for a specified time (e.g., 1-6 hours).[11][12]

-

Stimulate the cells with an FGF ligand (e.g., 30 ng/mL bFGF) for a short period (e.g., 10 minutes) to induce FGFR1 phosphorylation.[10]

-

Lyse the cells and collect the protein lysates.

-

Determine the levels of phosphorylated FGFR1 (pFGFR1) and total FGFR1 using an immunoassay method such as Western blotting or a plate-based assay like HTRF.[10][12]

-

-

Data Analysis:

-

Quantify the pFGFR1 signal and normalize it to the total FGFR1 signal.

-

Calculate the percentage of inhibition of FGFR1 phosphorylation for each inhibitor concentration.

-

Determine the IC50 value as described for the biochemical assay.

-

Downstream Signaling Pathway Analysis

This assay evaluates the effect of the FGFR1 inhibitor on key downstream signaling molecules to confirm its mechanism of action.

Experimental Protocol:

-

Procedure:

-

Follow the same cell culture, starvation, inhibitor treatment, and ligand stimulation steps as in the cell-based FGFR1 phosphorylation assay.

-

After cell lysis, use the protein lysates for Western blot analysis.

-

Probe the blots with antibodies specific for phosphorylated and total forms of key downstream proteins, such as ERK1/2, AKT, FRS2, and PLCγ.[11][12]

-

-

Data Analysis:

-

Observe the dose-dependent decrease in the phosphorylation of downstream signaling proteins with increasing concentrations of the inhibitor. This provides qualitative and semi-quantitative evidence of the inhibitor's on-target effect.

-

Workflow for Cell-Based Assays:

References

- 1. medchem.org.ua [medchem.org.ua]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 4. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FGFR1 promotes proliferation and survival via activation of the MAPK pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

Application Notes and Protocols for In vivo Models in FGFR1 Inhibitor Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when aberrantly activated through gene amplification, fusions, or mutations, can drive tumor growth and progression in various cancers.[1][2] Targeting FGFR1 with selective inhibitors has emerged as a promising therapeutic strategy. Preclinical evaluation of these inhibitors requires robust in vivo models that can accurately recapitulate the genetic alterations and tumor biology observed in patients. This document provides an overview of commonly used in vivo models for assessing the efficacy of FGFR1 inhibitors, along with detailed protocols for conducting such studies.

Key In Vivo Models for FGFR1 Inhibitor Testing

The selection of an appropriate in vivo model is critical for the successful preclinical evaluation of FGFR1 inhibitors. The most utilized models include cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs).

Cell Line-Derived Xenografts (CDX): This classic model involves the subcutaneous implantation of human cancer cell lines with known FGFR1 alterations into immunodeficient mice. CDX models are valuable for initial efficacy screening due to their relative low cost, rapid tumor growth, and reproducibility.

Patient-Derived Xenografts (PDX): PDX models are established by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[3][4] These models are considered more clinically relevant as they better maintain the histological and genetic characteristics of the original tumor.[4][5] PDX models are particularly useful for evaluating therapies in a context that reflects the heterogeneity of human cancers.[3]

Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to mimic human cancers by introducing specific genetic alterations, such as the expression of an FGFR1 fusion gene, in mice.[6][7] These models allow for the study of tumor development in an immunocompetent host, which is crucial for understanding the interplay between the tumor, its microenvironment, and the immune system.[7]

FGFR1 Signaling Pathway

The FGFR1 signaling pathway plays a crucial role in cell proliferation, survival, and angiogenesis. Ligand binding to FGFR1 induces receptor dimerization and autophosphorylation of tyrosine kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[8][9]

Caption: FGFR1 signaling cascade and downstream pathways.

General Experimental Workflow for In Vivo Efficacy Studies

A typical workflow for assessing the in vivo efficacy of an FGFR1 inhibitor involves several key steps, from model selection to data analysis.

Caption: General workflow for in vivo FGFR1 inhibitor efficacy studies.

Quantitative Data on FGFR1 Inhibitor Efficacy

The following tables summarize the in vivo efficacy of various FGFR1 inhibitors in different cancer models.

Table 1: Efficacy of Selective FGFR Inhibitors in Xenograft Models

| Inhibitor | Cancer Type | In Vivo Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| AZD4547 | Gastric Cancer (FGFR2 amplified) | SNU-16 CDX | 12.5 mg/kg, oral, daily | Significant dose-dependent inhibition | [1] |

| Pancreatic Cancer (FGFR1 amplified) | PDX model | Not specified | Suppressed proliferation | [3] | |

| Infigratinib (BGJ398) | Leukemia (FGFR1 overexpressing) | AML Xenograft | Not specified | Suppressed leukemogenesis | [6] |

| LY2874455 | Multiple Cancers (FGFR altered) | Various CDX models | 3 mg/kg | Potent inhibition of tumor growth | [10] |

| PD173074 | Lung Cancer (FGFR1 amplified) | SCLC Xenograft | Not specified | High sensitivity to inhibition | [1] |

Table 2: Efficacy of Multi-Kinase Inhibitors with FGFR1 Activity

| Inhibitor | Cancer Type | In Vivo Model | Dosing Schedule | Outcome | Reference |

| Dovitinib (TKI258) | GIST (Imatinib-resistant) | UZLX-GIST2 Xenograft | Not specified | In vivo efficacy observed | [11] |

| Breast Cancer (FGFR amplified) | Xenograft model | Not specified | Inhibition of kinase activity | [1] | |

| Lenvatinib (E7080) | Breast Cancer (Triple Negative) | Adenocarcinoma Xenograft | Not specified | Significant growth inhibition | [1] |

| Ponatinib | Leukemia (chimeric FGFR1 kinases) | Leukemia/Lymphoma Xenografts | Not specified | Suppressed leukemia progression | [6] |

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Efficacy Testing

1. Cell Culture and Preparation:

-

Culture human cancer cells with known FGFR1 amplification (e.g., SNU-16 for gastric cancer, OPM-2 for multiple myeloma) in appropriate media.[10]

-

Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.

2. Tumor Implantation:

-

Anesthetize 6-8 week old immunodeficient mice (e.g., nude or NOD/SCID).

-

Subcutaneously inject the cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

4. Drug Administration:

-

Prepare the FGFR1 inhibitor and vehicle control solutions according to the manufacturer's instructions.

-

Administer the drug via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule (e.g., daily, twice daily).

5. Efficacy Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study (e.g., when tumors in the control group reach a specific size or after a set duration), euthanize the mice.

-

Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blot).

6. Data Analysis:

-

Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.

-

Perform statistical analysis to determine the significance of the observed effects.

Protocol 2: Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Testing

1. Tumor Tissue Acquisition:

-

Obtain fresh tumor tissue from consenting patients under an approved IRB protocol.

-

Transport the tissue to the laboratory in a sterile transport medium on ice.

2. PDX Establishment:

-

Mechanically or enzymatically dissociate the tumor tissue into small fragments or single-cell suspensions.

-

Implant the tumor fragments or cells subcutaneously into immunodeficient mice (e.g., NOD/SCID).

-

Monitor mice for tumor engraftment and growth. This initial passage is termed F0.

-

Once tumors reach approximately 1000-1500 mm³, passage the tumor to subsequent generations of mice (F1, F2, etc.) for expansion and cryopreservation.[12]

3. PDX Model Characterization:

-

Characterize the established PDX models to ensure they retain the key features of the original patient tumor, including histology and FGFR1 amplification status (e.g., by FISH or NGS).[3][12]

4. Efficacy Studies:

-

Once a stable PDX line is established, conduct efficacy studies as described in Protocol 1, starting from step 3 (Tumor Growth Monitoring and Randomization).

Protocol 3: Pharmacodynamic (PD) Marker Analysis

1. Tissue Collection:

-

At specified time points after the final drug dose, euthanize a subset of mice from each group.

-

Rapidly excise tumors and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for immunohistochemistry (IHC).

2. Western Blot Analysis:

-

Prepare protein lysates from frozen tumor samples.

-

Perform Western blotting to assess the phosphorylation status of FGFR1 and downstream signaling proteins such as ERK and AKT.[10] A reduction in the phosphorylated forms of these proteins indicates target engagement by the inhibitor.

3. Immunohistochemistry (IHC):

-

Embed formalin-fixed, paraffin-embedded (FFPE) tumor sections.

-

Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of the inhibitor on the tumor.

Conclusion

The use of appropriate in vivo models is indispensable for the preclinical development of FGFR1 inhibitors. CDX models offer a platform for initial high-throughput screening, while PDX and GEMMs provide more clinically relevant systems to evaluate efficacy and investigate mechanisms of action and resistance. The protocols outlined in this document provide a framework for conducting robust and reproducible in vivo studies to advance the development of novel FGFR1-targeted therapies for cancer patients.

References

- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeting FGFR1 to suppress leukemogenesis in syndromic and de novo AML in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validate User [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Detection of p-FGFR1 Inhibition via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of the FGFR1 signaling pathway, often through amplification or activating mutations, is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention.[1][3][4] FGFR inhibitors are a class of targeted therapies designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling cascades.

Western blotting is a fundamental technique used to assess the efficacy of such inhibitors by measuring the phosphorylation status of FGFR1 and its downstream targets.[1][4][5] This document provides a detailed protocol for the detection of phosphorylated FGFR1 (p-FGFR1) in cell lysates following treatment with an FGFR1 inhibitor.

FGFR1 Signaling Pathway and Inhibitor Action

Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR1 undergoes dimerization and autophosphorylation at specific tyrosine residues within its cytoplasmic domain.[6][7] These phosphorylated sites, such as Tyr653 and Tyr654, become docking sites for various adaptor proteins and signaling molecules, initiating downstream cascades including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[2][3][6][7] FGFR1 inhibitors typically act by competing with ATP for the kinase domain, thus preventing autophosphorylation and subsequent pathway activation.[1][3]

Experimental Protocol

This protocol outlines the steps from cell culture and inhibitor treatment to Western blot analysis of p-FGFR1.

Materials and Reagents

| Reagent | Supplier & Cat. No. (Example) |

| Cell Line (e.g., H1581, CAL-120) | ATCC |

| Cell Culture Media (e.g., RPMI-1640) | Gibco |

| Fetal Bovine Serum (FBS) | Gibco |

| Penicillin-Streptomycin | Gibco |

| FGFR1 Inhibitor (e.g., AZD4547) | Selleckchem |

| DMSO (Vehicle Control) | Sigma-Aldrich |

| RIPA Lysis Buffer | Cell Signaling Technology |

| Protease Inhibitor Cocktail | Roche |

| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich |

| BCA Protein Assay Kit | Thermo Fisher Scientific |

| Laemmli Sample Buffer (4X) | Bio-Rad |

| Tris-Glycine Gels (4-15%) | Bio-Rad |

| PVDF Membranes (0.45 µm) | Millipore |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich |

| Tris-Buffered Saline with Tween-20 (TBST) | - |

| Primary Antibody: p-FGFR1 (Tyr653/654) | Cell Signaling Technology, #3471 |

| Primary Antibody: Total FGFR1 | Cell Signaling Technology, #9740 |

| Primary Antibody: Loading Control (e.g., β-Actin) | Abcam |

| HRP-conjugated Secondary Antibody | Cell Signaling Technology |

| Chemiluminescent Substrate (ECL) | Thermo Fisher Scientific |

| Stripping Buffer | Thermo Fisher Scientific |

Step 1: Cell Culture and Inhibitor Treatment

-

Culture cells with FGFR1 amplification (e.g., H1581 lung cancer cells) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.[8]

-

Seed cells in 6-well plates and allow them to reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours in media containing 0.5% FBS to reduce basal receptor phosphorylation.

-

Treat cells with the FGFR1 inhibitor at various concentrations (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 12, or 24 hours).[9] Include a vehicle-only control (e.g., DMSO).

-

Optional: To induce maximal phosphorylation, stimulate cells with a ligand like FGF1 (e.g., 100 ng/mL) for 5-10 minutes before lysis.[6]

Step 2: Cell Lysis and Protein Quantification

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[10][11] The use of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[10]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

Step 3: SDS-PAGE and Western Blotting

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes to denature the proteins.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane of a Tris-Glycine gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane. PVDF is often preferred for phosphorylated proteins due to its higher binding capacity.[11]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background.[10]

Step 4: Antibody Incubation and Detection

-

Incubate the membrane with the primary antibody against p-FGFR1 (e.g., anti-p-FGFR1 Tyr653/654) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. (Example dilution 1:1000).[12]

-

Wash the membrane three times for 10 minutes each with TBST.

-